
1-Ethynyl-1-fluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-fluorocyclohexane is an organic compound with the molecular formula C8H11F It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-1-fluorocyclohexane can be achieved through several routes. One common method involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by fluorination. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Ethynyl-1-fluorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom, forming new compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-fluorocyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Ethynyl-1-fluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-fluorocyclohexane can be compared with other similar compounds, such as:
1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical reactivity and biological activity.
1-Fluoro-1-cyclohexane: Lacks the ethynyl group, resulting in different physical and chemical properties.
1-Ethynyl-1-chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl and fluorine groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11F |
|---|---|
Molekulargewicht |
126.17 g/mol |
IUPAC-Name |
1-ethynyl-1-fluorocyclohexane |
InChI |
InChI=1S/C8H11F/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2 |
InChI-Schlüssel |
YJKDCEYOVPMXAU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
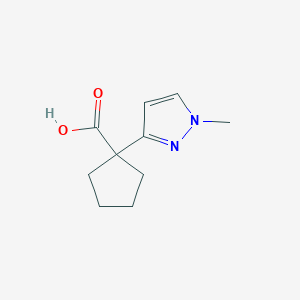
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
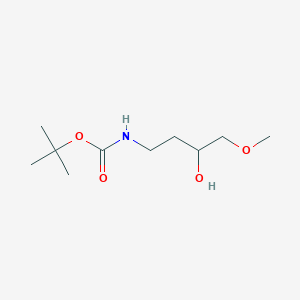
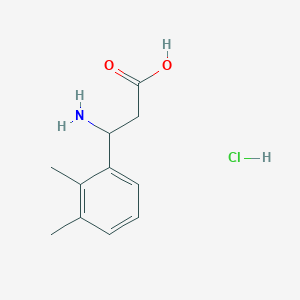
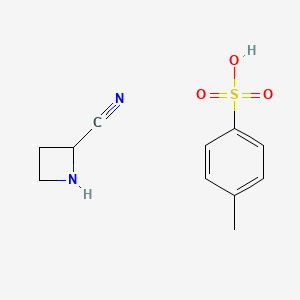


![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)
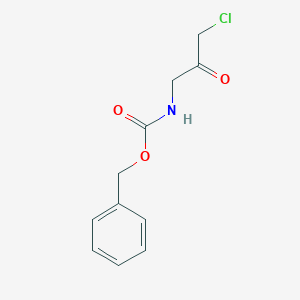
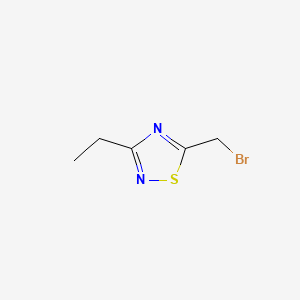
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
